molecular formula C22H18N2O2 B11505404 7-(3-hydroxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

7-(3-hydroxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

Cat. No.: B11505404
M. Wt: 342.4 g/mol
InChI Key: RTPSHVGPBLTBLA-UHFFFAOYSA-N
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Description

10-(3-HYDROXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is a complex organic compound with a unique structure that includes a hydroxyl group attached to a phenyl ring and a hexahydro-1,5-diazatetraphen-9-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-HYDROXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE typically involves multiple steps. One common method includes the reaction of a suitable precursor with a hydroxylating agent to introduce the hydroxyl group at the desired position on the phenyl ring. This is followed by cyclization reactions to form the hexahydro-1,5-diazatetraphen-9-one core. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

10-(3-HYDROXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

10-(3-HYDROXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(3-HYDROXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hexahydro-1,5-diazatetraphen-9-one core may interact with cellular membranes and other biomolecules, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 10-(4-HYDROXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE
  • 10-(2-HYDROXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE

Uniqueness

10-(3-HYDROXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is unique due to the position of the hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

7-(3-hydroxyphenyl)-9,10,11,12-tetrahydro-7H-benzo[b][1,7]phenanthrolin-8-one

InChI

InChI=1S/C22H18N2O2/c25-14-5-1-4-13(12-14)20-16-9-10-17-15(6-3-11-23-17)22(16)24-18-7-2-8-19(26)21(18)20/h1,3-6,9-12,20,24-25H,2,7-8H2

InChI Key

RTPSHVGPBLTBLA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)C4=C(C=C3)N=CC=C4)C5=CC(=CC=C5)O)C(=O)C1

Origin of Product

United States

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